molecular formula C12H8F3NO B1309299 1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde CAS No. 299169-87-2

1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1309299
CAS No.: 299169-87-2
M. Wt: 239.19 g/mol
InChI Key: IKOMWABSKKZKMK-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring with an aldehyde functional group

Preparation Methods

The synthesis of 1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Major products formed from these reactions include the corresponding carboxylic acids, alcohols, imines, and hydrazones, depending on the reagents and conditions used.

Scientific Research Applications

1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug discovery, particularly in the design of molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: It is used in the development of materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

    1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carboxylic acid:

    1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-methanol: This compound has an alcohol group instead of an aldehyde, influencing its chemical behavior and biological activity.

    1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-nitrile: This compound has a nitrile group, which can participate in different types of reactions compared to the aldehyde group.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-4-10(7-9)16-6-2-5-11(16)8-17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOMWABSKKZKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=C2C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397081
Record name 1-[3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299169-87-2
Record name 1-[3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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